4-(Methylthio)benzaldehyde

Descripción

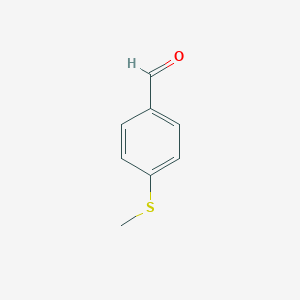

Structure

3D Structure

Propiedades

IUPAC Name |

4-methylsulfanylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8OS/c1-10-8-4-2-7(6-9)3-5-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRVYABWJVXXOTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0033047 | |

| Record name | 4-(Methylthio)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0033047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3446-89-7 | |

| Record name | 4-(Methylthio)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3446-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methylthio)benzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003446897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 4-(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(Methylthio)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0033047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(methylthio)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.333 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(METHYLTHIO)BENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TVQ11BIY8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-(Methylthio)benzaldehyde CAS number 3446-89-7 properties

An In-depth Technical Guide to 4-(Methylthio)benzaldehyde (CAS 3446-89-7)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile aromatic aldehyde building block. Intended for researchers, medicinal chemists, and drug development professionals, this document delves into the core properties, synthesis, reactivity, and critical applications of this compound, grounding all claims in authoritative data and established scientific protocols.

Introduction and Strategic Importance

This compound, also known as 4-formylthioanisole, is a bifunctional organic molecule of significant interest in synthetic and medicinal chemistry.[1][2] Its structure is characterized by a benzaldehyde core with a methylthio (-SMe) group positioned para to the formyl (-CHO) moiety. This substitution pattern is crucial to its chemical behavior; the electron-donating nature of the methylthio group influences the reactivity of the aromatic ring and the aldehyde function, making it a distinct and valuable intermediate.[3]

It serves as a key precursor in the synthesis of a wide array of biologically active compounds, including heterocycles like thiazoles and imidazoles, and is pivotal in developing novel therapeutics.[3][4] Notably, it is an intermediate in the synthesis of certain pyrrole derivatives with analgesic and anti-inflammatory properties.[1][4] Its utility also extends to materials science as a precursor for organic ligands and functionalized polymers.[3]

Caption: Molecular structure of this compound.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are well-documented, defining its handling, storage, and reaction conditions. It typically presents as a clear yellow to white liquid with a characteristic stench.[4][5]

Physical and Chemical Data Summary

The following table summarizes the key quantitative properties of this compound, compiled from various authoritative sources.

| Property | Value | Source(s) |

| CAS Number | 3446-89-7 | [1][2][4] |

| Molecular Formula | C₈H₈OS | [1][2][4] |

| Molecular Weight | 152.21 g/mol | [1][2][4] |

| Appearance | Clear colorless to yellow/green liquid | [1][4] |

| Melting Point | 6 °C | [4] |

| Boiling Point | 86-90 °C at 1 mmHg; 153 °C at 17 mmHg | [4] |

| Density | 1.144 g/mL at 25 °C | [4][6] |

| Refractive Index (n²⁰/D) | 1.646 | [4][6] |

| Flash Point | >110 °C (>230 °F) | [4][5][6] |

| Solubility | Not miscible in water. Soluble in Chloroform, Methanol. | [4][6] |

| Storage Temperature | Room temperature, recommended <15°C in a dark place | [4] |

Spectroscopic Profile

The structural identity of this compound is unequivocally confirmed by various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic, aldehydic, and methyl protons. Aromatic protons typically appear in the 6.5-8.5 ppm region, while the aldehydic proton shows a distinct singlet between 9-10 ppm.[7] The methyl protons of the -SMe group present as a singlet around 2.4 ppm, characteristic of a benzylic-type methyl group adjacent to an aromatic ring.[7][8]

-

¹³C NMR: The carbon NMR spectrum further corroborates the structure with signals corresponding to the carbonyl carbon, aromatic carbons, and the methyl carbon.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum displays a strong absorption band characteristic of the C=O stretch of an aromatic aldehyde, typically around 1700 cm⁻¹.[7][9] The presence of aromatic C-H stretching is observed in the 3100-3000 cm⁻¹ region.[7][9]

-

Mass Spectrometry (MS): Mass spectral data show a molecular ion peak corresponding to its molecular weight (152.21 g/mol ), along with a characteristic fragmentation pattern.[2][10]

Synthesis Methodologies

Several synthetic routes to this compound have been reported, varying in starting materials, reagents, and yield. The choice of method often depends on the available precursors, scale, and desired purity.

Formylation of Thioanisole

A common and direct industrial approach involves the formylation of thioanisole. One patented method describes a catalytic process using carbon monoxide.[11]

Caption: General workflow for the synthesis via catalytic formylation.

Other Synthetic Routes

Alternative laboratory-scale preparations include:

-

Oxidation of 4-(Methylthio)benzyl alcohol: This method utilizes an oxidizing agent to convert the primary alcohol to the corresponding aldehyde, often with high yields.[11]

-

Reduction of p-(Methylsulfinyl)benzaldehyde: The sulfoxide can be reduced back to the sulfide, providing another route to the target molecule.[11]

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by its aldehyde functional group, which readily undergoes nucleophilic addition and condensation reactions.[3][12] The para-methylthio group acts as an electron-donating group, which can influence the regioselectivity of electrophilic aromatic substitution, although the aldehyde group is deactivating.

Aldehyde Group Reactions: Schiff Base Formation

A prime example of its utility is the formation of Schiff bases (imines) through condensation with primary amines. This reaction is fundamental in constructing more complex molecules and ligands.[9]

Caption: Reaction pathway for Schiff base formation.

Protocol: Synthesis of a Schiff Base Derivative

The following protocol is adapted from established literature for the synthesis of Schiff base derivatives from this compound.[9]

Objective: To synthesize an N-substituted imine via condensation.

Materials:

-

This compound (1.0 eq)

-

Substituted primary amine (e.g., aniline derivative) (1.0 eq)

-

Methanol (solvent)

-

Round-bottom flask with magnetic stirrer

-

Condenser

Procedure:

-

Dissolution: Dissolve this compound in a minimal amount of methanol in the round-bottom flask.

-

Addition: To the stirring solution, add the primary amine dropwise at room temperature.

-

Reaction: Attach the condenser and reflux the reaction mixture for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates out of the solution.

-

Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum. If no precipitate forms, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.

-

Characterization: Confirm the structure of the synthesized Schiff base using ¹H NMR, IR, and Mass Spectrometry. The disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of an imine proton signal are key indicators in the ¹H NMR spectrum.

Applications in Research and Development

This compound is a cornerstone building block for creating high-value molecules in pharmaceuticals and materials science.[1][3]

Caption: Applications of this compound as a key synthetic intermediate.

-

Pharmaceuticals: It is a documented intermediate for pyrrole derivatives exhibiting anti-inflammatory activity and has been used in the development of selective cyclo-oxygenase-2 (COX-2) inhibitors.[1][13] Its derivatives are explored for a range of bioactivities, including antibacterial and antioxidant properties.[9]

-

Medicinal Chemistry: The methylthio group is a bioisostere for other functional groups and can be used to modulate a drug candidate's metabolic stability and receptor binding affinity.[3]

-

Materials Science: It is used to synthesize sulfur-containing terpyridine ligands for coordination chemistry and functional polymers.[1][4] It has also been studied as a component in electroless plating solutions.[3]

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards.

Hazard Identification and GHS Classification

This chemical is considered hazardous and is associated with the following classifications.[2][5]

| Hazard Class | GHS Code | Signal Word | Description |

| Acute Oral Toxicity | H302 | Warning | Harmful if swallowed |

| Skin Irritation | H315 | Warning | Causes skin irritation |

| Eye Irritation | H319 | Warning | Causes serious eye irritation |

| Respiratory Irritation | H335 | Warning | May cause respiratory irritation |

Handling and Personal Protective Equipment (PPE)

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[14] Avoid all personal contact, including inhalation of vapors.[5][15] Wash hands thoroughly after handling.[5][14] The compound has a strong, unpleasant odor (stench).[5][16]

-

PPE: Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5][14]

-

Spills: In case of a spill, absorb with an inert material like sand or vermiculite and place in a suitable container for disposal.[15]

Storage and Incompatibility

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from light.[5][14] It is noted to be air-sensitive and hygroscopic.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[5]

References

-

This compound - Pharmaffiliates. [Link]

-

This compound | C8H8OS | CID 76985 - PubChem. [Link]

-

4-(methyl thio) benzaldehyde, 3446-89-7 - The Good Scents Company. [Link]

- Preparation method of 4-methylthio benzaldehyde - Google P

-

Welcome To Hyma Synthesis Pvt. Ltd. [Link]

- The preparation method of 4-methylthiobenzaldehyde - Google P

-

This compound - SAFETY DATA SHEET. [Link]

-

Schiff bases of 4-(methylthio)benzaldehydes: Synthesis, characterization, antibacterial, antioxidant activity - Growing Science. [Link]

-

p-(Methylthio)benzaldehyde - SpectraBase. [Link]

-

Benzaldehyde, 4-methyl- - NIST WebBook. [Link]

-

4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY. [Link]

-

Reactivity of Aldehydes & Ketones - Chemistry LibreTexts. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | C8H8OS | CID 76985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | High Purity | Supplier [benchchem.com]

- 4. This compound | 3446-89-7 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. 4-(methyl thio) benzaldehyde, 3446-89-7 [thegoodscentscompany.com]

- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY [orgspectroscopyint.blogspot.com]

- 8. This compound(3446-89-7) 1H NMR spectrum [chemicalbook.com]

- 9. growingscience.com [growingscience.com]

- 10. spectrabase.com [spectrabase.com]

- 11. CN102731352A - Preparation method of 4-methylthio benzaldehyde - Google Patents [patents.google.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. This compound 95 3446-89-7 [sigmaaldrich.com]

- 14. This compound(3446-89-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

4-(Methylthio)benzaldehyde molecular weight and formula

An In-depth Technical Guide to 4-(Methylthio)benzaldehyde

This guide provides a comprehensive technical overview of this compound (4-MTB), a pivotal aromatic aldehyde in synthetic organic chemistry. Intended for researchers, medicinal chemists, and drug development professionals, this document synthesizes core chemical data, proven experimental protocols, and key applications, grounding all information in authoritative references.

Core Molecular Identity and Properties

This compound, also known as p-(methylthio)benzaldehyde, is an organosulfur compound characterized by a benzaldehyde ring substituted at the para (4-) position with a methylthio (-SCH₃) group.[1][2] This substitution critically influences the molecule's electronic properties and reactivity, making it a versatile intermediate.[2]

Chemical Structure & Identifiers

The presence of the electron-donating methylthio group and the electron-withdrawing aldehyde group creates a molecule with distinct chemical handles for synthetic transformations.

Caption: Molecular structure of this compound.

Quantitative identifiers for 4-MTB are summarized below for unambiguous compound registration and referencing.

| Identifier | Value | Source(s) |

| Molecular Formula | C₈H₈OS | [1][3][4][5] |

| Molecular Weight | 152.21 - 152.22 g/mol | [1][3][4][6] |

| CAS Number | 3446-89-7 | [1][3][4] |

| IUPAC Name | 4-(methylsulfanyl)benzaldehyde | [4] |

| InChI Key | QRVYABWJVXXOTN-UHFFFAOYSA-N | [1][6][7] |

| SMILES | CSC1=CC=C(C=C1)C=O | [4][5] |

Physicochemical Properties

4-MTB is typically a colorless to pale yellow liquid with a characteristic aromatic, and potentially unpleasant (stench), odor.[2][8] Its physical properties are critical for determining appropriate solvents, reaction temperatures, and purification techniques.

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [2] |

| Melting Point | 6 °C | [9] |

| Boiling Point | 86-90 °C @ 1 mmHg~267 °C @ 760 mmHg (est.) | [9][10][11] |

| Density | 1.144 g/mL at 25 °C | [9][10][11] |

| Refractive Index (n²⁰/D) | 1.646 | [9][11] |

| Solubility | Insoluble in water.Soluble in organic solvents like ethanol, ether, chloroform, and methanol. | [2][3][9] |

| Flash Point | > 110 °C (> 230 °F) | [9][11] |

Spectroscopic and Analytical Characterization

Unambiguous characterization of 4-MTB relies on standard spectroscopic methods. These techniques are essential for confirming identity, assessing purity, and monitoring reaction progress.

Core Spectroscopic Data

The following table summarizes expected spectroscopic features. The electron-donating -SCH₃ group and electron-withdrawing -CHO group create a predictable pattern, particularly in NMR spectroscopy.

| Technique | Key Features and Expected Values |

| ¹H NMR | ~9.9 ppm (s, 1H): Aldehydic proton (-CHO).~7.7 ppm (d, 2H): Aromatic protons ortho to -CHO.~7.3 ppm (d, 2H): Aromatic protons ortho to -SCH₃.~2.5 ppm (s, 3H): Methyl protons (-SCH₃). |

| ¹³C NMR | ~191 ppm: Aldehydic carbon (C=O).~147 ppm: Aromatic carbon attached to -SCH₃.~135 ppm: Aromatic carbon attached to -CHO.~130 ppm: Aromatic carbons ortho to -CHO.~125 ppm: Aromatic carbons ortho to -SCH₃.~15 ppm: Methyl carbon (-SCH₃). |

| IR Spectroscopy | ~1700-1680 cm⁻¹: Strong C=O stretch (characteristic of aromatic aldehydes).~2820 & 2720 cm⁻¹: C-H stretches of the aldehyde.~1600, 1580 cm⁻¹: C=C stretches of the aromatic ring. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 152.Key Fragment: m/z 151 ([M-H]⁺), often the base peak. |

Note: Specific chemical shifts (ppm) can vary slightly based on the solvent used. Data compiled from typical spectra available in public databases.[4][6][7]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of 4-MTB.

Protocol: Reverse-Phase HPLC Purity Assessment [12]

-

System: Standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., Newcrom R1).[12]

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. Phosphoric acid is often added to sharpen peaks. For MS compatibility, formic acid should be substituted for phosphoric acid.[12]

-

Detection: UV detection at a wavelength corresponding to the compound's chromophore (typically ~254 nm or ~280 nm).

-

Analysis: The purity is determined by integrating the area of the main peak relative to the total area of all observed peaks.

Synthesis and Reactivity

4-MTB is a valuable building block precisely because its functional groups—the aldehyde and the methylthio moiety—offer orthogonal reactivity.

Synthetic Methodologies

One established industrial synthesis involves the carbonylation of thioanisole. The causality here is the direct introduction of the aldehyde group onto the electron-rich aromatic ring, driven by a specialized catalyst.

Protocol: Catalytic Carbonylation of Thioanisole [13] This method utilizes a solid acid catalyst to facilitate the formylation reaction.

-

Catalyst Preparation: A sulfated zirconia-titania-alumina (SZTA) solid acid catalyst is prepared. This involves co-precipitation of metal hydroxides, followed by sulfation, drying, and calcination.[13] The catalyst's role is to activate the reactants for electrophilic aromatic substitution.

-

Reaction Setup: The SZTA catalyst and thioanisole are charged into a high-pressure autoclave.

-

Carbonylation: The mixture is heated to 70-90 °C. Carbon monoxide (CO) is introduced to a pressure of 0.5-5 MPa. The reaction proceeds for 3-8 hours.[13]

-

Workup: After the reaction, the solid catalyst is removed by filtration. The resulting filtrate is cooled and hydrolyzed by stirring with water.

-

Isolation: The product, 4-methylthiobenzaldehyde, precipitates as a solid and is isolated.[13]

Caption: Workflow for the synthesis of 4-MTB via catalytic carbonylation.

Key Chemical Reactions: Schiff Base Formation

The aldehyde group of 4-MTB readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. This reaction is fundamental in constructing larger, more complex molecules for pharmaceutical applications.[14][15]

Mechanism: The reaction is typically acid-catalyzed. The amine nitrogen acts as a nucleophile, attacking the electrophilic aldehyde carbon. A subsequent dehydration step yields the stable imine product.

Caption: Logical flow of Schiff base formation from 4-MTB.

Protocol: Synthesis of a 4-MTB Schiff Base Derivative [15]

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent, such as methanol.

-

Amine Addition: Add the desired primary amine (1 equivalent) to the solution.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. Reaction times are typically a few hours.

-

Isolation: The resulting Schiff base often precipitates from the solution upon completion or cooling. The product can be collected by filtration, washed with cold solvent, and dried. Yields are generally high (68-82%).[15]

Applications in Drug Discovery and Materials Science

4-MTB is not an end-product but a crucial intermediate. Its derivatives have shown significant biological activity.

-

Anti-inflammatory Agents: It is a key intermediate for synthesizing pyrrole derivatives that exhibit analgesic and anti-inflammatory properties.[3][9] It has also been used as a raw material for intermediates of COX-2 inhibitors like Rofecoxib.[13]

-

Antimicrobial and Antioxidant Compounds: Schiff bases derived from 4-MTB have been synthesized and evaluated for their in-vitro antibacterial and antioxidant activities.[15]

-

Ligand Synthesis: The compound is used to synthesize sulfur-containing terpyridine ligands, which are important in coordination chemistry and materials science.[3][9]

Safety, Handling, and Storage

Proper handling of 4-MTB is essential to ensure laboratory safety.

Hazard Identification

According to the Globally Harmonized System (GHS), 4-MTB presents the following primary hazards:

Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[8]

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container.[9][14] The compound is noted as being air-sensitive and should be stored under an inert atmosphere.[3][9]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[3][16]

Conclusion

This compound is a cornerstone intermediate whose value is defined by the versatile reactivity of its aldehyde and methylthio functional groups. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is crucial for its effective and safe utilization in the development of novel pharmaceuticals, agrochemicals, and advanced materials.

References

-

Benzaldehyde, 4-(methylthio)- . NIST WebBook. [Link]

-

4-(methyl thio) benzaldehyde, 3446-89-7 . The Good Scents Company. [Link]

-

Chemical Properties of Benzaldehyde, 4-(methylthio)- (CAS 3446-89-7) . Cheméo. [Link]

-

This compound - SIELC Technologies . SIELC Technologies. [Link]

-

Schiff bases of 4-(methylthio)benzaldehydes: Synthesis, characterization, antibacterial, antioxidant . Current Chemistry Letters, Growing Science. [Link]

-

This compound | C8H8OS | CID 76985 . PubChem, National Center for Biotechnology Information. [Link]

- CN102731352B - The preparation method of 4-methylthiobenzaldehyde.

-

p-(Methylthio)benzaldehyde . SpectraBase. [Link]

Sources

- 1. Benzaldehyde, 4-(methylthio)- [webbook.nist.gov]

- 2. CAS 3446-89-7: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. This compound | C8H8OS | CID 76985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound(3446-89-7) 1H NMR [m.chemicalbook.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. This compound | 3446-89-7 [chemicalbook.com]

- 10. 4-(甲硫基)苯甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 4-(methyl thio) benzaldehyde, 3446-89-7 [thegoodscentscompany.com]

- 12. This compound | SIELC Technologies [sielc.com]

- 13. CN102731352B - The preparation method of 4-methylthiobenzaldehyde - Google Patents [patents.google.com]

- 14. 4-methylthio Benzaldehyde | 3446-89-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 15. growingscience.com [growingscience.com]

- 16. fishersci.com [fishersci.com]

4-(Methylthio)benzaldehyde physical and chemical properties

An In-depth Technical Guide to 4-(Methylthio)benzaldehyde

This guide provides a comprehensive overview of this compound (4-MTBA), a versatile aromatic aldehyde pivotal in synthetic organic chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the core physical and chemical properties, spectroscopic signatures, synthesis protocols, and key applications of this compound, grounding all claims in authoritative data.

Introduction: The Strategic Importance of this compound

This compound, also known as p-(methylthio)benzaldehyde, is a bifunctional organic molecule featuring a benzaldehyde core substituted with a methylthio (-SCH₃) group at the para position. This unique combination of an electrophilic aldehyde and a sulfur-containing moiety imparts a distinct reactivity profile, making it a valuable building block in the synthesis of a wide range of complex organic structures. Its applications span pharmaceuticals, agrochemicals, and materials science, where it serves as a crucial intermediate for constructing bioactive heterocycles and other targeted molecular frameworks.[1][2][3] For instance, it is a known intermediate in the synthesis of COX-2 inhibitors like Rofecoxib and certain pyrrole derivatives with analgesic and anti-inflammatory properties.[1][4]

Physicochemical Properties: A Foundation for Application

A thorough understanding of a compound's physical properties is paramount for its effective use in experimental design, from reaction setup to purification. 4-MTBA is typically a clear, colorless to pale yellow liquid characterized by a distinct, strong odor (stench).[1][2][5]

Table 1: Key Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈OS | [1][6] |

| Molecular Weight | 152.21 g/mol | [1][6][7] |

| CAS Number | 3446-89-7 | [1][6] |

| Appearance | Clear yellow liquid | [1][5] |

| Melting Point | 6 °C | [1][5] |

| Boiling Point | 86-90 °C @ 1 mm Hg; 267 °C @ 760 mm Hg (est.) | [1][5][8] |

| Density | 1.144 g/mL at 25 °C | [1][5][8] |

| Refractive Index (n²⁰/D) | 1.646 | [1][5][8] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, ether, chloroform, and methanol. | [1][2][8] |

| Flash Point | > 110 °C (> 230 °F) | [1][8] |

| LogP (Octanol/Water) | 2.221 - 2.24 | [1][9] |

Causality Insight: The low melting point and liquid state at room temperature simplify handling and dispensing in laboratory settings. Its high boiling point necessitates vacuum distillation for purification to prevent thermal decomposition. The significant hydrophobicity, indicated by its water insolubility and LogP value, dictates the use of organic solvents for reactions and extractions.

Spectroscopic Characterization: The Molecular Fingerprint

Accurate identification and purity assessment of 4-MTBA rely on standard spectroscopic techniques. The following data represent the expected spectral signatures for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides unambiguous structural confirmation. Key expected shifts (in CDCl₃) are:

-

~9.9 ppm (s, 1H): Aldehydic proton (-CHO). Its singlet nature and downfield shift are characteristic.

-

~7.7 ppm (d, 2H): Aromatic protons ortho to the aldehyde group.

-

~7.3 ppm (d, 2H): Aromatic protons meta to the aldehyde group (ortho to the -SCH₃ group).

-

~2.5 ppm (s, 3H): Methyl protons of the thioether (-SCH₃) group.[10]

-

-

¹³C NMR: The carbon spectrum complements the proton data, with characteristic peaks for the carbonyl carbon (~191 ppm), aromatic carbons (125-145 ppm), and the methyl carbon (~15 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is instrumental for identifying key functional groups.

-

~1700 cm⁻¹ (strong): A sharp, intense absorption band characteristic of the C=O stretch of an aromatic aldehyde.

-

~2820 cm⁻¹ and ~2720 cm⁻¹ (medium): Fermi doublets, characteristic C-H stretching of the aldehyde proton.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~1600, ~1580 cm⁻¹: C=C stretching vibrations within the aromatic ring.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) typically shows:

-

Molecular Ion (M⁺): A strong peak at m/z = 152, corresponding to the molecular weight of the compound.[11]

-

Key Fragment: A significant peak at m/z = 151, resulting from the loss of the aldehydic hydrogen atom ([M-H]⁺).[11]

Chemical Reactivity and Synthetic Utility

The reactivity of 4-MTBA is dominated by its two functional groups: the aldehyde and the methylthio ether. This duality allows for a wide range of synthetic transformations.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for carbon-carbon and carbon-heteroatom bond formation.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding 4-(methylthio)benzoic acid using standard oxidants like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

-

Reduction: Selective reduction to 4-(methylthio)benzyl alcohol is efficiently achieved with mild reducing agents such as sodium borohydride (NaBH₄).

-

Nucleophilic Addition: It undergoes classic nucleophilic addition reactions with organometallics (e.g., Grignard reagents) and cyanides.

-

Reductive Amination: Reaction with amines in the presence of a reducing agent (e.g., NaBH₃CN) provides substituted benzylamines.

-

Wittig Reaction: Olefination via the Wittig reaction provides a reliable route to styrenyl derivatives.

-

Schiff Base Formation: Condensation with primary amines yields Schiff bases (imines), which are important intermediates in the synthesis of heterocyclic compounds and ligands.[12][13]

Caption: Key reactions of the aldehyde group in 4-MTBA.

Reactions of the Methylthio Group

The sulfur atom can be selectively oxidized to afford sulfoxide and sulfone derivatives, which significantly alters the electronic properties of the aromatic ring and provides access to important pharmacophores.

-

Oxidation to Sulfoxide: Controlled oxidation, often with agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), yields 4-(methylsulfinyl)benzaldehyde.

-

Oxidation to Sulfone: Using stronger oxidizing conditions or excess oxidant leads to the formation of 4-(methylsulfonyl)benzaldehyde.

Caption: Stepwise oxidation of the methylthio group.

Synthesis Protocols

The industrial and laboratory synthesis of 4-MTBA is typically achieved through the formylation of thioanisole (methyl phenyl sulfide).

Exemplary Vilsmeier-Haack Formylation Protocol

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic rings. While yields can be modest, it is a well-established procedure.

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.1 eq) in an ice bath.

-

Vilsmeier Reagent Formation: Add N,N-dimethylformamide (DMF, 3-5 eq) dropwise to the cooled POCl₃ with stirring. Allow the mixture to stir at 0-5 °C for 30 minutes to form the Vilsmeier reagent.

-

Substrate Addition: Add thioanisole (1.0 eq) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring by TLC.

-

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a base (e.g., sodium hydroxide solution) to a pH of ~7.

-

Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation.

Self-Validation Insight: The protocol's success is validated at each stage. The formation of the solid Vilsmeier reagent is a visual confirmation. Reaction progress is monitored chromatographically (TLC) against a starting material standard. The final product's identity and purity are confirmed using the spectroscopic methods outlined in Section 3.

Safety, Handling, and Storage

As a responsible scientist, adherence to safety protocols is non-negotiable.

-

Hazards: this compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[2][14][15] It is also noted for its strong, unpleasant odor (stench).[1][16]

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2][15] Avoid inhalation of vapors and direct contact with skin and eyes.[15][16][17]

-

Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere.[1][5][12] It is incompatible with strong oxidizing agents and strong bases.[15]

Conclusion

This compound is a cornerstone reagent in modern organic synthesis. Its defined physicochemical properties, predictable reactivity, and well-characterized spectroscopic profile make it an indispensable tool for medicinal chemists and researchers. By understanding the causal relationships between its structure and function, and by adhering to rigorous experimental and safety protocols, scientists can fully leverage the synthetic potential of this versatile molecule to advance drug discovery and materials science.

References

- CN102731352B - The preparation method of 4-methylthiobenzaldehyde.

-

4-(methyl thio) benzaldehyde, 3446-89-7. The Good Scents Company. [Link]

-

4-methyl-thio benzaldehyde. ChemBK. [Link]

-

4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY. University of Colorado Boulder. [Link]

-

Synthesis of 4‐(methylthio)benzaldehyde derived Schiff base... ResearchGate. [Link]

-

Benzaldehyde, 4-(methylthio)-. NIST Chemistry WebBook. [Link]

-

This compound | C8H8OS | CID 76985. PubChem. [Link]

-

Chemical Properties of Benzaldehyde, 4-(methylthio)- (CAS 3446-89-7). Cheméo. [Link]

-

p-(Methylthio)benzaldehyde. SpectraBase. [Link]

Sources

- 1. This compound | 3446-89-7 [chemicalbook.com]

- 2. CAS 3446-89-7: this compound | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. CN102731352B - The preparation method of 4-methylthiobenzaldehyde - Google Patents [patents.google.com]

- 5. chembk.com [chembk.com]

- 6. Benzaldehyde, 4-(methylthio)- [webbook.nist.gov]

- 7. This compound 97.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 8. 4-(methyl thio) benzaldehyde, 3446-89-7 [thegoodscentscompany.com]

- 9. Benzaldehyde, 4-(methylthio)- (CAS 3446-89-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY [orgspectroscopyint.blogspot.com]

- 11. This compound(3446-89-7) 1H NMR spectrum [chemicalbook.com]

- 12. 4-methylthio Benzaldehyde | 3446-89-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 13. researchgate.net [researchgate.net]

- 14. This compound | C8H8OS | CID 76985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Technical Guide to 4-(Methylthio)benzaldehyde: Structure, Isomers, and Applications

Abstract

This technical guide provides a comprehensive examination of 4-(Methylthio)benzaldehyde, a pivotal aromatic aldehyde building block in organic synthesis and medicinal chemistry. The document delineates its structural formula, physicochemical properties, and key spectroscopic features. A significant focus is placed on its positional isomers, 2-(Methylthio)benzaldehyde and 3-(Methylthio)benzaldehyde, with a comparative analysis of their properties and the analytical techniques required for their differentiation. Detailed, field-proven protocols for the synthesis of the para-isomer via the Vilsmeier-Haack reaction and an analytical workflow for isomer separation are presented. Furthermore, this guide explores the compound's applications as a key intermediate in the development of pharmacologically active molecules, including anti-inflammatory agents and COX-2 inhibitors, underscoring the strategic importance of the methylthio moiety in modulating biological activity.

Introduction to (Methylthio)benzaldehydes

The (methylthio)benzaldehyde isomers represent a class of aromatic compounds characterized by a formyl group (-CHO) and a methylthio group (-SCH₃) attached to a benzene ring. Their utility in synthetic chemistry is significant, primarily because they contain two highly reactive and versatile functional groups. The aldehyde facilitates a wide range of transformations, including nucleophilic additions, condensations, and oxidations, while the thioether moiety can be oxidized to sulfoxide or sulfone, or participate in metal-catalyzed cross-coupling reactions.

The para-substituted isomer, this compound, is a particularly valuable intermediate in the synthesis of pharmaceuticals and biologically active compounds.[1][2] Its electron-donating methylthio group activates the aromatic ring, influencing its reactivity in electrophilic substitution reactions and modulating the electronic properties of the final molecule.[3] Understanding the distinct properties of its ortho-, meta-, and para-isomers is crucial for researchers in drug design, as substituent position can profoundly impact a molecule's steric profile, receptor binding affinity, and metabolic stability.

The Core Isomer: this compound

Structural Formula and Physicochemical Properties

This compound, also known as p-(methylthio)benzaldehyde, is the most commercially significant isomer.[4][5] Its structure consists of a benzaldehyde molecule substituted with a methylthio group at the para (4-) position.

-

Molecular Formula: C₈H₈OS[4]

-

Molecular Weight: 152.21 g/mol [4]

-

CAS Number: 3446-89-7[4]

-

SMILES String: CSc1ccc(C=O)cc1[5]

-

InChI Key: QRVYABWJVXXOTN-UHFFFAOYSA-N[3]

The presence of the sulfur atom and the polar aldehyde group gives the molecule moderate polarity. It is soluble in common organic solvents like ethanol and ether but has limited solubility in water.[7]

Synthesis Pathways

Several synthetic routes to this compound have been documented, highlighting its importance. Key methods include:

-

Formylation of Thioanisole: The Vilsmeier-Haack reaction is a highly effective method for formylating electron-rich aromatic rings like thioanisole (methyl phenyl sulfide).[8] This is often the preferred industrial route.

-

Oxidation of 4-(Methylthio)benzyl Alcohol: The corresponding benzyl alcohol can be oxidized using various reagents to yield the aldehyde.[6]

-

Nucleophilic Aromatic Substitution: Reaction of 4-chlorobenzaldehyde with a methylthiolate source, such as sodium thiomethoxide, can produce the target compound.[6]

The Isomeric Landscape: A Comparative Analysis

The position of the methylthio group dramatically influences the molecule's physical and chemical properties. The ortho- (2-) and meta- (3-) isomers, while less common, are essential for structure-activity relationship (SAR) studies in drug discovery.

Structural Formulas of Isomers

The three positional isomers are distinguished by the substitution pattern on the benzene ring.

Caption: Structural formulas of the three positional isomers of (methylthio)benzaldehyde.

Comparative Physicochemical Properties

The boiling point, density, and refractive index differ slightly among the isomers due to variations in intermolecular forces and molecular packing, which are influenced by the substituent positions.

| Property | 2-(Methylthio)benzaldehyde (ortho) | 3-(Methylthio)benzaldehyde (meta) | This compound (para) |

| CAS Number | 7022-45-9 | 73771-35-4 | 3446-89-7[4] |

| Molecular Formula | C₈H₈OS | C₈H₈OS | C₈H₈OS[4] |

| Molecular Weight | 152.21 g/mol | 152.21 g/mol | 152.21 g/mol [4] |

| Boiling Point | Not specified | Not specified | 86-90 °C @ 1 mmHg[4] |

| Density | Not specified | Not specified | 1.144 g/mL at 25 °C[4] |

| Refractive Index (n20/D) | Not specified | Not specified | 1.646[4] |

Spectroscopic Differentiation of Isomers

Spectroscopic methods are essential for unambiguously identifying each isomer.

-

¹H NMR Spectroscopy: The substitution pattern creates unique splitting patterns and chemical shifts for the aromatic protons.

-

Para-isomer: Exhibits a classic AA'BB' system, typically seen as two distinct doublets in the aromatic region.

-

Ortho-isomer: Shows a more complex multiplet pattern for the four adjacent aromatic protons.

-

Meta-isomer: Displays four distinct signals in the aromatic region, often with complex coupling.

-

-

¹³C NMR Spectroscopy: The chemical shifts of the ipso-, ortho-, meta-, and para-carbons relative to the substituents are distinct for each isomer due to different electronic environments.

-

Infrared (IR) Spectroscopy: While all isomers will show a strong carbonyl (C=O) stretch around 1700 cm⁻¹, the pattern of C-H out-of-plane bending bands in the 700-900 cm⁻¹ region can be diagnostic of the substitution pattern (e.g., para-substitution often gives a strong band around 800-840 cm⁻¹).

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol describes the formylation of thioanisole. The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt, formed in situ from a formamide (like DMF) and an acid chloride (like POCl₃).[8][9] The electron-donating methylthio group of thioanisole directs the formylation primarily to the para position.

Caption: Workflow for the Vilsmeier-Haack synthesis of this compound.

Methodology:

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel and nitrogen inlet, cool N,N-Dimethylformamide (DMF) to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C. Stir for 30-60 minutes at this temperature to ensure complete formation of the chloroiminium salt (Vilsmeier reagent).

-

Addition of Substrate: Add thioanisole dropwise to the reaction mixture, again keeping the temperature controlled.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-80 °C for several hours until TLC or GC analysis indicates consumption of the starting material.

-

Hydrolysis: Cool the reaction mixture in an ice bath and slowly quench by pouring it onto crushed ice, followed by the addition of a mild base like sodium acetate or sodium hydroxide solution to neutralize the acid and hydrolyze the iminium intermediate.

-

Extraction & Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified, typically by vacuum distillation, to yield pure this compound.

Analytical Workflow for Isomer Identification and Quantification

Gas Chromatography (GC) with a flame ionization detector (FID) is a robust and reliable method for separating and quantifying the (methylthio)benzaldehyde isomers due to their volatility and thermal stability.[10] High-Performance Liquid Chromatography (HPLC) is also a viable alternative.[11]

Caption: Analytical workflow for the separation and quantification of (methylthio)benzaldehyde isomers.

Methodology (GC-FID):

-

Standard Preparation: Prepare individual standards of the ortho-, meta-, and para-isomers, as well as a mixed standard, in a suitable solvent like acetonitrile or hexane at known concentrations.

-

Sample Preparation: Dilute the unknown sample containing the isomer mixture in the same solvent.

-

Instrumentation:

-

Column: Use a non-polar or mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium or Hydrogen.

-

Temperature Program: Develop a temperature gradient that effectively separates the three isomers. A typical program might start at 100 °C and ramp up to 250 °C. The different boiling points and polarities of the isomers will result in distinct retention times.

-

-

Injection and Analysis: Inject the standards to determine the retention time for each isomer. Subsequently, inject the unknown sample.

-

Quantification: Identify the isomers in the sample by matching retention times with the standards. The area of each peak is proportional to the concentration of the corresponding isomer, which can be quantified using a calibration curve.

Applications in Research and Drug Development

The strategic placement of the methylthio group makes these aldehydes valuable precursors for a range of pharmacologically active compounds.

-

Anti-inflammatory and Analgesic Agents: this compound is a documented intermediate for synthesizing pyrrole derivatives that exhibit analgesic and anti-inflammatory properties.[1][12]

-

COX-2 Inhibitors: The compound serves as a raw material for the synthesis of celecoxib analogues and other COX-2 inhibitors, which are a critical class of non-steroidal anti-inflammatory drugs (NSAIDs).[6]

-

Antioxidant and Antibacterial Agents: Schiff bases derived from this compound have demonstrated significant antioxidant and antibacterial activities, making them interesting scaffolds for further investigation.[13]

-

Anticancer Research: The methylthio moiety is present in various compounds investigated for anticancer activity. Thio-substituted purines and sulfonamides have shown cytotoxicity against human tumor cell lines, suggesting the importance of this functional group in designing new chemotherapeutics.[14][15]

-

Materials Science: The compound is used to synthesize sulfur-containing ligands, such as terpyridines, which are employed in coordination chemistry and the development of functional materials.[2]

Conclusion and Future Outlook

This compound and its isomers are more than simple synthetic intermediates; they are enabling building blocks for innovation in medicinal chemistry and materials science. The interplay between the aldehyde and methylthio functionalities provides a rich platform for molecular elaboration. This guide has provided a foundational understanding of their structure, comparative properties, synthesis, and analysis. Future research will likely continue to exploit the unique electronic and steric properties of these isomers to develop next-generation therapeutics with enhanced efficacy, selectivity, and improved metabolic profiles. The continued development of efficient and isomer-selective synthetic methods will be paramount to advancing these research frontiers.

References

- Google Patents. (2012). CN102731352A - Preparation method of 4-methylthio benzaldehyde.

-

NIST. (n.d.). Benzaldehyde, 4-(methylthio)-. NIST Chemistry WebBook. Retrieved from [Link]

-

GSRS. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (2014). CN102731352B - The preparation method of 4-methylthiobenzaldehyde.

-

Coutinho, H. D. M., et al. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. Molecules, 26(18), 5549. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4-(methyl thio) benzaldehyde. Retrieved from [Link]

-

ResearchGate. (2016). Schiff bases of 4-(methylthio)benzaldehydes: Synthesis,characterization, antibacterial, antioxidant and cytotoxicity Studies. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis of 4‐(methylthio)benzaldehyde derived Schiff base.... Retrieved from [Link]

-

SIELC Technologies. (2018). This compound. Retrieved from [Link]

-

MDPI. (2022). Synthesis of New N-Substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines with Anticancer Activity. Retrieved from [Link]

- Google Patents. (2021). CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography.

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

-

ResearchGate. (2018). (PDF) Synthesis and antioxidant activity of 2-methylthio-pyrido[3,2-e][1][4][6] triazolo[1,5-a]pyrimidines. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Methylthio)benzaldehyde. Retrieved from [Link]

-

Chem-Impex. (n.d.). 3-(Methylthio)benzaldehyde. Retrieved from [Link]

-

ResearchGate. (2018). Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. Retrieved from [Link]

-

SciSpace. (1999). Synthesis And Pharmacological Activity Of Substituted Pyrazoles. Retrieved from [Link]

-

YouTube. (2021). Vilsmeier-Haack-Arnold Reaction Mechanism. Retrieved from [Link]

-

Reddit. (2022). Separation of Nitrobenzaldehyde Isomers. Retrieved from [Link]

-

ResearchGate. (2016). Vilsmeier-Haack Cyclisation as A Facile Synthetic Route to Thieno [2,3- b] quinolines (Part I). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and anticancer activity of thiosubstituted purines. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

Sources

- 1. theclinivex.com [theclinivex.com]

- 2. This compound | 3446-89-7 [chemicalbook.com]

- 3. This compound | High Purity | Supplier [benchchem.com]

- 4. 4-(メチルチオ)ベンズアルデヒド 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. CN102731352A - Preparation method of 4-methylthio benzaldehyde - Google Patents [patents.google.com]

- 7. CAS 3446-89-7: this compound | CymitQuimica [cymitquimica.com]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 10. researchgate.net [researchgate.net]

- 11. CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography - Google Patents [patents.google.com]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and anticancer activity of thiosubstituted purines - PMC [pmc.ncbi.nlm.nih.gov]

4-(Methylthio)benzaldehyde: Chemical Identity, Nomenclature, and Synthetic Utility in Pharmaceutical Development

[1]

Executive Summary

4-(Methylthio)benzaldehyde (CAS: 3446-89-7) is a critical bifunctional building block in organic synthesis, characterized by an electrophilic aldehyde moiety and a nucleophilic thioether group.[1][2][3][4][5] It serves as the primary pharmacophore precursor for the non-steroidal anti-inflammatory drug (NSAID) Sulindac .[1]

This technical guide provides a comprehensive analysis of its nomenclature logic for database mining, physicochemical properties, industrial synthesis via the Vilsmeier-Haack reaction, and its downstream application in drug development.[1]

Part 1: Chemical Identity & Nomenclature Strategy

The Logic of Synonyms

For researchers mining databases (SciFinder, Reaxys, PubChem), relying on a single name is a point of failure.[1] The nomenclature for this compound varies based on whether the sulfur moiety is treated as a substituent or part of the root structure.

The compound consists of a Benzaldehyde core substituted at the para (4-) position with a Methylthio group (also known as a methylsulfanyl group).[1][2]

Nomenclature Decomposition

The following diagram illustrates the structural logic behind the various synonyms:

Figure 1: Structural decomposition of nomenclature variations.[1]

Master Synonym Table for Database Retrieval

Use the following terms to maximize search recall.

| Naming Convention | Primary Name | Variations & Wildcards |

| IUPAC | 4-(Methylsulfanyl)benzaldehyde | 4-methylsulfanyl-benzaldehyde |

| Common/Traditional | This compound | p-(Methylthio)benzaldehyde, p-Methylthiobenzaldehyde |

| Trivial/Historical | 4-Thioanisaldehyde | p-Thioanisaldehyde, 4-Formylthioanisole |

| Substituent-Based | 4-Methylmercaptobenzaldehyde | p-Methylmercaptobenzaldehyde |

| InChI Key | QRVYABWJVXXOTN-UHFFFAOYSA-N | N/A |

Part 2: Physicochemical Profile[1][3][8][9]

Expert Insight: While often listed as a solid in older literature, this compound has a melting point near 6°C. In a standard laboratory environment (20–25°C), it presents as a viscous, yellowish liquid .[1] It should be stored under an inert atmosphere (Nitrogen/Argon) to prevent autoxidation of the aldehyde to the carboxylic acid or the sulfide to the sulfoxide.[1]

| Property | Value | Notes |

| CAS Registry Number | 3446-89-7 | Primary identifier |

| Molecular Formula | C₈H₈OS | |

| Molecular Weight | 152.21 g/mol | |

| Physical State | Liquid (at 25°C) | MP: ~6°C; BP: 86–90°C @ 1 mmHg [1] |

| Density | 1.144 g/mL | Denser than water |

| Solubility | Soluble in EtOH, DMSO, CHCl₃ | Immiscible in water |

| Odor | Stench (Sulfurous) | Handle in fume hood |

Part 3: Synthetic Production (Vilsmeier-Haack Protocol)[1]

The industrial standard for producing this compound is the Vilsmeier-Haack formylation of thioanisole.[1] This route is preferred over direct oxidation of alcohols due to high regioselectivity for the para position.

Reaction Mechanism & Workflow

Figure 2: Vilsmeier-Haack formylation pathway for high-yield synthesis.

Validated Laboratory Protocol

Based on standard Vilsmeier-Haack methodologies adapted for electron-rich aromatics [2].

-

Reagent Preparation (In Situ):

-

Formylation:

-

Add Thioanisole (1.0 eq) dropwise to the mixture at 0–5°C.

-

Allow to warm to room temperature, then heat to 80°C for 4–6 hours.

-

Monitoring: Track disappearance of thioanisole via TLC (Hexane/EtOAc 8:2).[1]

-

-

Work-up (Hydrolysis):

-

Purification:

-

Distillation under reduced pressure (BP ~90°C @ 1 mmHg) yields the pure aldehyde as a yellow oil.[1]

-

Part 4: Pharmaceutical Utility (Sulindac Synthesis)[1]

This compound is the "Right-Hand Side" fragment of Sulindac , a prodrug NSAID.[1] The synthesis requires a Knoevenagel condensation followed by a highly selective oxidation.

The Sulindac Pathway[1][11][12][13]

Figure 3: Convergent synthesis of Sulindac highlighting the critical oxidation step.[1]

Key Experimental Nuance: Selective Oxidation

The transformation of the sulfide intermediate to Sulindac (a sulfoxide) is the most yield-critical step.[1] Over-oxidation leads to the sulfone, which is pharmacologically inactive.[1]

-

Reagent Choice: Sodium Periodate (NaIO₄) is preferred over simple peroxides for laboratory scale because it offers better control to stop at the sulfoxide stage [3].[1]

-

Protocol: The sulfide intermediate is treated with NaIO₄ in aqueous methanol at 0°C. The reaction is quenched immediately upon consumption of starting material to prevent sulfone formation.

Part 5: Handling & Safety Data[1]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Air sensitive.[5]

-

Odor Threshold: Very low.[1] Use strictly in a fume hood.

-

Incompatibility: Strong oxidizing agents (risk of exothermic conversion to sulfoxide/sulfone) and strong bases.[1]

References

-

Fisher Scientific. (n.d.).[1] this compound, 97%.[1][3][5] Retrieved February 7, 2026, from [Link][1]

-

Meth-Cohn, O., & Stanforth, S. P. (1991).[1] The Vilsmeier–Haack Reaction.[6][7][8] Comprehensive Organic Synthesis, 2, 777-794.[1] (Contextual citation for Vilsmeier mechanism).

-

PubChem. (n.d.).[1][2] this compound (Compound).[1][2][3][4][9] National Library of Medicine.[1] Retrieved February 7, 2026, from [Link][1]

Sources

- 1. Novel sulindac derivatives: synthesis, characterisation, evaluation of antioxidant, analgesic, anti-inflammatory, ulcerogenic and COX-2 inhibition activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C8H8OS | CID 76985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(methyl thio) benzaldehyde, 3446-89-7 [thegoodscentscompany.com]

- 4. This compound | 3446-89-7 [chemicalbook.com]

- 5. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. semanticscholar.org [semanticscholar.org]

- 7. ajrconline.org [ajrconline.org]

- 8. researchgate.net [researchgate.net]

- 9. Benzaldehyde, 4-(methylthio)- (CAS 3446-89-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

4-(Methylthio)benzaldehyde spectral data interpretation

An In-depth Technical Guide to the Spectral Data Interpretation of 4-(Methylthio)benzaldehyde

Introduction

This compound, also known as 4-formylthioanisole, is a versatile organic compound widely utilized as a building block in the synthesis of various pharmaceutical and biologically active molecules.[1] Its chemical structure, featuring a para-substituted benzene ring with an aldehyde and a methylthio group, gives rise to a distinct and informative spectroscopic signature. Accurate interpretation of its spectral data is paramount for researchers and drug development professionals to confirm its identity, assess its purity, and understand its chemical behavior in reaction monitoring.

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. As a senior application scientist, the following sections are structured to not only present the data but to explain the underlying principles and experimental rationale, ensuring a thorough understanding for both novice and experienced analysts.

Molecular Structure and Spectroscopic Overview

The structure of this compound (C₈H₈OS) consists of a central benzene ring substituted at the 1- and 4-positions by an aldehyde (-CHO) group and a methylthio (-SCH₃) group, respectively. This para-substitution pattern imparts a high degree of symmetry to the molecule, which significantly influences its NMR spectra. The aldehyde group is an electron-withdrawing group, while the methylthio group is a weak electron-donating group through resonance. This electronic interplay dictates the chemical shifts of the aromatic protons and carbons.

| Property | Value |

| Molecular Formula | C₈H₈OS |

| Molecular Weight | 152.21 g/mol |

| CAS Number | 3446-89-7 |

| Appearance | Clear yellow liquid |

| Density | 1.144 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.646 (lit.) |

Part 1: ¹H NMR Spectroscopy Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of different types of protons and their connectivity within a molecule. For this compound, the spectrum is clean and highly characteristic due to the molecule's symmetry.

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans to ensure a good signal-to-noise ratio.

-

Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative ratios of the protons.

¹H NMR Data Summary

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~9.92 | Singlet (s) | 1H | Aldehyde H (-CHO) |

| 2 | ~7.77 | Doublet (d) | 2H | Aromatic H (ortho to -CHO) |

| 3 | ~7.32 | Doublet (d) | 2H | Aromatic H (ortho to -SCH₃) |

| 4 | ~2.53 | Singlet (s) | 3H | Methyl H (-SCH₃) |

| Note: Data sourced from a 400 MHz spectrum in CDCl₃.[2] |

In-depth Interpretation

-

Aldehyde Proton (δ ~9.92 ppm): The proton of the aldehyde group appears as a sharp singlet significantly downfield.[2] This pronounced deshielding is a classic diagnostic feature, caused by the strong electron-withdrawing effect of the carbonyl oxygen and magnetic anisotropy. Its integration value of 1H confirms its identity. The absence of adjacent protons results in a singlet multiplicity.[3]

-

Aromatic Protons (δ ~7.77 and ~7.32 ppm): The para-substitution leads to a simplified aromatic region. The two protons ortho to the electron-withdrawing aldehyde group are chemically equivalent and appear as a doublet around 7.77 ppm.[2] The two protons ortho to the electron-donating methylthio group are also equivalent and appear as a doublet further upfield around 7.32 ppm.[2] This pattern is technically an AA'BB' spin system but often appears as two distinct doublets in routine spectra. The downfield shift of the protons near the aldehyde is due to its deshielding effect.

-

Methyl Protons (δ ~2.53 ppm): The three protons of the methylthio group are chemically equivalent and do not couple with any other protons, resulting in a sharp singlet at approximately 2.53 ppm.[2] Its integration value of 3H confirms the presence of the methyl group.

Caption: ¹H-¹H spin-spin coupling in the aromatic region.

Part 2: ¹³C NMR Spectroscopy Analysis

Carbon-13 NMR spectroscopy identifies all unique carbon environments in a molecule. Due to the low natural abundance of ¹³C, C-C coupling is not observed, leading to a spectrum of singlets (in a proton-decoupled experiment).

Experimental Protocol: ¹³C NMR Data Acquisition

The sample preparation is identical to that for ¹H NMR. The acquisition is performed on the same spectrometer, but with parameters optimized for ¹³C detection. This typically involves a wider spectral width, a 90-degree pulse, and a proton-decoupling sequence (e.g., broadband decoupling) to collapse all C-H coupling and simplify the spectrum. A larger number of scans (e.g., 1024 or more) is often required due to the lower sensitivity of the ¹³C nucleus.

¹³C NMR Data Summary

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~191.1 | C=O | Carbonyl carbons are highly deshielded and appear far downfield.[4] |

| ~147.9 | C-SCH₃ | Aromatic carbon attached to sulfur; deshielded by sulfur's electronegativity and resonance. |

| ~133.0 | C-CHO | Aromatic carbon attached to the aldehyde; deshielded by the carbonyl group. |

| ~129.9 | Aromatic CH (ortho to -CHO) | Deshielded by the adjacent electron-withdrawing aldehyde group. |

| ~125.2 | Aromatic CH (ortho to -SCH₃) | Shielded relative to the other aromatic CH by the electron-donating nature of the -SCH₃ group. |

| ~14.7 | -SCH₃ | Aliphatic carbon, appears significantly upfield.[2] |

| Note: Data sourced from a 100 MHz spectrum in CDCl₃.[2] |

In-depth Interpretation

The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment.[5]

-

Carbonyl Carbon (δ ~191.1 ppm): This is the most downfield signal, a characteristic feature of aldehyde and ketone carbonyl carbons.[6]

-

Aromatic Carbons (δ ~125-148 ppm): Four distinct signals are observed for the six aromatic carbons.

-

The two quaternary carbons (those attached to substituents) are identified based on substituent effects. The carbon attached to the methylthio group (C-S) is found at ~147.9 ppm, while the carbon attached to the aldehyde (C-CHO) is at ~133.0 ppm.

-

The two sets of equivalent protonated carbons are distinguished by their electronic environment. The carbons ortho to the aldehyde are more deshielded (~129.9 ppm) than those ortho to the methylthio group (~125.2 ppm).

-

-

Methyl Carbon (δ ~14.7 ppm): The methyl carbon of the -SCH₃ group is the most shielded (upfield) carbon, consistent with a typical sp³-hybridized carbon attached to a heteroatom.[2][7]

Caption: Assignment of ¹³C NMR signals to the molecular structure.

Part 3: Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a single drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates, creating a thin liquid film (neat).

-

Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer.

-

Background Scan: Run a background spectrum of the empty spectrometer to subtract atmospheric H₂O and CO₂ absorptions.

-

Sample Scan: Run the sample scan. The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Significance |

| ~2820 and ~2720 | Aldehyde C-H Stretch | Medium, Sharp | Diagnostic for aldehydes; often appears as a Fermi resonance doublet.[8] |

| ~1700 | Carbonyl (C=O) Stretch | Strong, Sharp | Confirms the presence of the aldehyde functional group. Conjugation with the aromatic ring lowers the frequency slightly from a typical aliphatic aldehyde.[8] |

| ~1600, ~1585 | Aromatic C=C Stretch | Medium-Strong | Characteristic of the benzene ring. |

| ~830 | C-H Out-of-plane bend | Strong | Diagnostic for 1,4- (para) disubstitution on a benzene ring. |

In-depth Interpretation

The IR spectrum of this compound provides clear evidence for its key functional groups.

-

Aldehyde Group: The most definitive evidence is the combination of the strong C=O stretch around 1700 cm⁻¹ and the characteristic pair of C-H stretching bands near 2820 and 2720 cm⁻¹.[8][9] The latter is a result of Fermi resonance between the aldehyde C-H stretching fundamental and an overtone of the C-H bending vibration, and its presence is a robust indicator of an aldehyde.

-

Aromatic Ring: The presence of the benzene ring is confirmed by the C=C stretching vibrations in the 1500-1600 cm⁻¹ region. Furthermore, a strong band around 830 cm⁻¹ is indicative of the out-of-plane C-H bending for the two adjacent hydrogens found in a para-substituted ring.

Part 4: Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: In the ion source, the sample is bombarded with high-energy electrons (~70 eV), causing an electron to be ejected from the molecule, forming a radical cation known as the molecular ion (M⁺•).

-

Fragmentation: The molecular ion is energetically unstable and undergoes fragmentation into smaller, charged ions (fragment ions) and neutral radicals.[10]

-

Analysis and Detection: The positively charged ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole). A detector then records the abundance of each ion.

Mass Spectrometry Data Summary

| m/z | Relative Intensity | Assignment |

| 152 | High | Molecular Ion [M]⁺• |

| 151 | 100% (Base Peak) | [M-H]⁺ (Loss of H• from aldehyde) |

| 123 | Moderate | [M-H-CO]⁺ (Loss of carbon monoxide) |

| 108 | Moderate | [M-H-CO-CH₃]⁺ or [M-CS]⁺• |

| 77 | Moderate | Phenyl cation [C₆H₅]⁺ |

| Note: Data corresponds to typical EI-MS fragmentation.[11][12] |

In-depth Interpretation

The mass spectrum of this compound is dominated by fragmentation pathways characteristic of aromatic aldehydes.

-

Molecular Ion (m/z 152): The presence of a strong molecular ion peak is typical for aromatic compounds due to the stability of the ring system, which can delocalize the radical charge. This peak confirms the molecular weight of the compound.

-

Base Peak (m/z 151): The most abundant ion (base peak) is observed at [M-1]⁺. This results from the facile loss of the aldehydic hydrogen radical (H•) to form a highly stable acylium cation. This is a hallmark fragmentation pattern for benzaldehyde and its derivatives.

-

Secondary Fragmentation (m/z 123): The [M-1]⁺ ion can subsequently lose a neutral molecule of carbon monoxide (CO), a common fragmentation pathway for acylium ions, resulting in a peak at m/z 123.

Caption: Primary fragmentation pathway of this compound in EI-MS.

Conclusion

The collective analysis of ¹H NMR, ¹³C NMR, IR, and MS spectra provides unambiguous confirmation of the structure of this compound. Each technique offers complementary information: ¹H NMR elucidates the proton framework, ¹³C NMR identifies all unique carbon environments, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and characteristic fragmentation patterns. This comprehensive spectroscopic profile serves as a reliable fingerprint for the identification and quality assessment of this important synthetic intermediate in research and pharmaceutical development.

References

-

Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved February 7, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Retrieved February 7, 2026, from [Link]

-

University of Colorado Boulder. (2014). 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY. Retrieved February 7, 2026, from [Link]

-

Chegg. (2022, August 3). Question: What's the 1H NMR spectrum of 4-methylbenzaldehyde? Explain in detail. Retrieved February 7, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO infrared spectrum of benzaldehyde. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved February 7, 2026, from [Link]

-

Royal Society of Chemistry. (2019). Nickel phosphide nanoalloy catalyst for the selective deoxygenation of sulfoxides to sulfides under ambient H2 pressure - Supplementary Information. Retrieved February 7, 2026, from [Link]

-

The Good Scents Company. (n.d.). 4-(methyl thio) benzaldehyde. Retrieved February 7, 2026, from [Link]

-

Royal Society of Chemistry. (2015). Copper-Mediated Methylthiolation of Aryl Halides with DMSO - Supporting Information. Retrieved February 7, 2026, from [Link]

-

SIELC Technologies. (n.d.). This compound. Retrieved February 7, 2026, from [Link]

-

SpectraBase. (n.d.). p-(Methylthio)benzaldehyde. Retrieved February 7, 2026, from [Link]

-

Optica Publishing Group. (1992). Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. Applied Spectroscopy, 46(2), 293-305. Retrieved February 7, 2026, from [Link]

-

Indian Academy of Sciences. (1995). Overtone spectroscopy of some benzaldehyde derivatives. Journal of Chemical Sciences, 107(3), 823-829. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (2018). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Retrieved February 7, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved February 7, 2026, from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved February 7, 2026, from [Link]

-